5-Methylbenzofuran-2-carbonitrile
Overview
Description
5-Methylbenzofuran-2-carbonitrile is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Mechanism of Action
Target of Action
5-Methylbenzofuran-2-carbonitrile is a compound that belongs to the benzofuran family . Benzofuran derivatives have been found to interact with a wide range of targets, including various enzymes and receptors It is known that benzofuran derivatives often interact with targets that have at least one hydrophobic pocket and two hydrogen-bond donors .
Mode of Action
Benzofuran derivatives are known to interact with their targets through a combination of hydrophobic interactions and hydrogen bonding . This allows them to bind to their targets and exert their effects.
Biochemical Pathways
Benzofuran derivatives are known to interact with a wide range of targets and can potentially affect multiple biochemical pathways .
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives can be improved through various modifications .
Result of Action
Benzofuran derivatives are known to have a wide range of biological and pharmacological activities .
Action Environment
It is known that environmental factors can influence the action of chemical compounds in general .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzofuran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-methylbenzaldehyde with a suitable nitrile source in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methylbenzofuran-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
5-Methylbenzofuran-2-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Methylbenzofuran-2-carbonitrile include:
- Benzofuran-2-carbonitrile
- 5-Methylbenzofuran
- 2-Methylbenzofuran
- Benzofuran-2-carboxylic acid
Uniqueness
This compound is unique due to the presence of both a methyl group and a nitrile group on the benzofuran ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other benzofuran derivatives .
Properties
IUPAC Name |
5-methyl-1-benzofuran-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUGKHCNRKHFLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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